N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazine-derived acetamide compound characterized by a benzyl group attached to the amide nitrogen and a 2-fluorophenyl-substituted pyridazinyl core. The 6-oxo group on the pyridazine ring introduces a ketone functionality, which may influence hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
N-benzyl-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)17-10-11-19(25)23(22-17)13-18(24)21-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIDKHZQVMOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Benzylation: The final step involves the benzylation of the pyridazinone derivative using benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzyl and Pyridazinyl Groups
The structural uniqueness of N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its substitution pattern. Below is a comparative analysis with key analogs:
Physicochemical and Pharmacokinetic Properties
While direct experimental data (e.g., logP, solubility) for these compounds are scarce, substituent trends suggest:
- Lipophilicity : The 3-fluorobenzyl and 3-chlorobenzyl analogs ( and ) likely exhibit higher logP values than the parent compound due to halogenated aromatic groups. The trifluoromethyl group in further amplifies hydrophobicity .
- Metabolic Stability : Methoxy groups () are prone to demethylation, whereas halogenated or trifluoromethyl groups () may slow oxidative metabolism .
- Target Binding : The 2-fluorophenyl group in the parent compound may provide optimal steric and electronic compatibility for binding to aromatic-rich enzyme pockets compared to bulkier substituents (e.g., piperazinyl in ) .
Biological Activity
N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16F N3O2
- Molecular Weight : 339.35 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Ring : This is achieved through the cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of the Fluorophenyl Group : This can be done via electrophilic aromatic substitution methods.
- Benzylation and Acetylation : The benzyl group is introduced through nucleophilic substitution reactions followed by acetylation to yield the final product.
Anticonvulsant Activity
Studies have shown that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, research on related compounds indicated that derivatives with specific structural features could demonstrate potent anticonvulsant activity, with effective doses comparable to established medications like phenytoin .
The biological activity of this compound may be attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptors : It is hypothesized that it interacts with GABA receptors or other neurotransmitter receptors, modulating their activity and contributing to its anticonvulsant effects.
Study 1: Anticonvulsant Efficacy
A study conducted on a series of N-benzyl derivatives demonstrated that certain modifications at the C(3) site significantly enhanced anticonvulsant activity. The most potent derivative showed an ED50 value of 4.5 mg/kg in mouse models, indicating strong efficacy .
Study 2: Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural features in determining the biological activity of pyridazinone derivatives. The presence of a fluorophenyl group was found to enhance lipophilicity and receptor binding affinity, leading to improved pharmacological profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Anticonvulsant Activity (ED50 mg/kg) |
|---|---|---|
| N-benzyl-2-[3-(4-bromophenyl)-6-oxopyridazin]acetamide | 398.3 g/mol | 8.3 (i.p.) |
| N-benzyl-2-acetamido-3-methoxypropionamide | 350.4 g/mol | 8.3 (i.p.) |
| N-benzyl-2-acetamido-3-fluoropropionamide | 367.4 g/mol | 4.5 (i.p.) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
